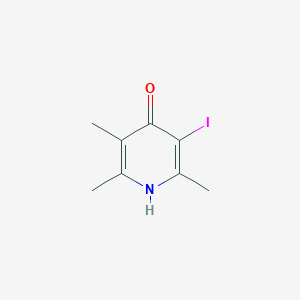

3-Iodo-2,5,6-trimethylpyridin-4-ol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

科学的研究の応用

Chemical Reactions and Synthesis

3-Iodo-2,5,6-trimethylpyridin-4-ol serves as a crucial intermediate in various chemical reactions and syntheses, showcasing its versatility in organic chemistry. For instance, its unexpected transformation during the synthesis of functionalized 5-iodopyridine derivatives highlights the compound's reactivity. When reacted with iodine under specific conditions, it leads to the formation of iodo[1,3]dioxolo[4,5-c]pyridines, facilitated by a radical process known as the Hofmann–Löffler–Freytag reaction. This reaction pathway opens avenues for the development of pyridine-containing macrocycles, despite challenges in achieving cyclotrimerization under various conditions (Lechel et al., 2012).

Photophysical Properties

The exploration of iodinated 4,4′-bipyridines has uncovered their potential as new transthyretin (TTR) fibrillogenesis inhibitors, showcasing the impact of 3-Iodo-2,5,6-trimethylpyridin-4-ol derivatives in medical research. The rational design and synthesis of these compounds, including their enantioseparation and evaluation against amyloid fibril formation, emphasize the importance of the iodine atom's presence for their activity. This research demonstrates the compound's role in developing inhibitors for amyloid diseases, supported by in silico docking studies to explore binding modes (Dessì et al., 2020).

Anticancer and Antiangiogenic Activities

Studies have shown that derivatives of 3-Iodo-2,5,6-trimethylpyridin-4-ol, such as 6-amido-2,4,5-trimethylpyridin-3-ols, exhibit significant antiangiogenic and antitumor activities. These compounds, despite not being potent antioxidants due to the amido group's electron-donating effect, displayed higher antiangiogenic activities and better antitumor activities in the chick embryo chorioallantoic membrane (CAM) assay compared to known controls. This suggests a promising scaffold for novel angiogenesis inhibitors, which could address angiogenesis-related pathologies (Lee et al., 2014).

Photocatalytic Properties

The compound has been implicated in the synthesis and characterization of iodoplumbate hybrids, which are significant for their photocatalytic activities under visible light. By varying the pH values, researchers have synthesized novel inorganic-organic iodoplumbate hybrids with potential semiconductive performances. These hybrids feature adjustable structural variations and narrow energy gaps, resulting in efficient photocatalytic activity. This illustrates the utility of 3-Iodo-2,5,6-trimethylpyridin-4-ol derivatives in developing new materials for environmental remediation and energy applications (Li et al., 2021).

Safety and Hazards

特性

IUPAC Name |

3-iodo-2,5,6-trimethyl-1H-pyridin-4-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10INO/c1-4-5(2)10-6(3)7(9)8(4)11/h1-3H3,(H,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGOHZDPLIOMDBJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(NC(=C(C1=O)I)C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10INO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.08 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Iodo-2,5,6-trimethylpyridin-4-ol | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(2-Thia-5-azabicyclo[2.2.1]heptan-5-yl)-2-phenylbutan-1-one](/img/structure/B2803655.png)

![5-(4-Chlorobenzoyl)-3,6-dimethyl-7-phenylimidazo[2,1-b]thiazol-7-ium bromide](/img/structure/B2803671.png)

![(4-Methoxyphenyl)-[(2-phenyl-1,3-oxazol-4-yl)methyl]cyanamide](/img/structure/B2803672.png)